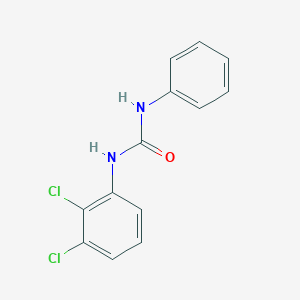

1-(2,3-Dichlorophenyl)-3-phenylurea

Übersicht

Beschreibung

1-(2,3-Dichlorophenyl)-3-phenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a dichlorophenyl group and a phenyl group attached to a urea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dichlorophenyl)-3-phenylurea typically involves the reaction of 2,3-dichloroaniline with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,3-Dichloroaniline+Phenyl isocyanate→this compound

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to higher efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,3-Dichlorophenyl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted urea derivatives.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Herbicidal Properties

1-(2,3-Dichlorophenyl)-3-phenylurea is primarily recognized for its herbicidal activity. It functions by inhibiting photosynthesis in target plants, effectively controlling a broad spectrum of weeds. This compound is part of a larger class of phenylurea herbicides that are used extensively in crop production.

Case Study: Diuron as a Herbicide

Diuron, a related compound (1-(3,4-dichlorophenyl)-3,3-dimethylurea), has been widely studied for its efficacy against annual and perennial weeds in crops such as cotton and cereals. Application rates typically range from 0.45 to 3 kg a.i. ha⁻¹, demonstrating significant effectiveness in both pre-emergence and post-emergence scenarios .

| Herbicide | Target Weeds | Application Rate (kg a.i. ha⁻¹) | Crop Type |

|---|---|---|---|

| Diuron | Broadleaf weeds | 0.45 - 3 | Cotton, Cereals |

| Other Phenylureas | Various | Varies | Soybeans, Wheat |

Pharmaceutical Applications

Synthesis of Bioactive Compounds

In the pharmaceutical industry, derivatives of phenylurea are utilized as intermediates in the synthesis of various therapeutic agents. The unique structure of this compound allows for modifications that can enhance biological activity against specific targets.

Antimicrobial Activity

Research has shown that certain analogs exhibit promising antimicrobial properties. For instance, diarylureas related to this compound have demonstrated activity against pathogens such as Staphylococcus aureus and Enterococcus faecalis, with minimal cytotoxic effects on human cells .

| Compound | Target Pathogen | MIC (µg/mL) | Cytotoxicity |

|---|---|---|---|

| This compound | Staphylococcus aureus | 16 | Low |

| Analog A | Enterococcus faecalis | 32 | Low |

Environmental Remediation

Bioremediation Potential

The environmental impact of phenylurea herbicides has led to investigations into their degradation pathways. Microbial strains capable of mineralizing these compounds have been identified, providing insights into bioremediation strategies.

Case Study: Microbial Degradation

A study involving Variovorax sp. demonstrated effective mineralization of diuron when supplemented with specific growth substrates. This highlights the potential for using microbial consortia to remediate environments contaminated with phenylurea herbicides .

| Microorganism | Target Compound | Degradation Efficiency (%) |

|---|---|---|

| Variovorax sp. | Diuron | 31 - 62 |

| Arthrobacter globiformis | Linuron | Combined with Variovorax |

Industrial Applications

Curing Agents in Plastics

In addition to its agricultural and pharmaceutical uses, this compound serves as a curing agent in the production of epoxy resins. Its role in enhancing the strength and durability of plastics makes it valuable in various industrial applications.

Wirkmechanismus

The mechanism of action of 1-(2,3-Dichlorophenyl)-3-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(2,3-Dichlorophenyl)piperazine: A related compound with a piperazine ring instead of a urea moiety.

3-Chlorophenylurea: A similar urea derivative with a single chlorine atom on the phenyl ring.

1-(4-Chlorophenyl)-3-phenylurea: Another urea derivative with a chlorine atom at the para position of the phenyl ring.

Uniqueness

1-(2,3-Dichlorophenyl)-3-phenylurea is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The dichlorophenyl group may enhance the compound’s binding affinity to certain molecular targets, making it a valuable scaffold for drug development and other applications.

Biologische Aktivität

1-(2,3-Dichlorophenyl)-3-phenylurea (CAS No. 13142-52-4) is a compound that has garnered attention for its significant biological activities, particularly as an herbicide. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is primarily recognized for its role in agricultural applications. Its structural formula can be represented as follows:

- Molecular Formula : C13H10Cl2N2O

- Molecular Weight : 281.14 g/mol

The primary mechanism of action for this compound is the inhibition of photosynthesis in plants. This compound acts on the photosystem II (PSII) complex, disrupting the electron transport chain essential for converting light energy into chemical energy. The inhibition leads to reduced chlorophyll fluorescence and ultimately affects plant growth and viability .

Herbicidal Properties

This compound is classified as a herbicide with significant efficacy against a range of broadleaf weeds and grasses. Its herbicidal activity is attributed to:

- Photosynthesis Inhibition : Directly impairs the photosynthetic process by blocking electron transport at PSII.

- Selective Toxicity : While effective against target weeds, it exhibits lower toxicity to certain crops, making it a valuable tool in integrated weed management strategies .

Efficacy Studies

A series of studies have demonstrated the efficacy of this compound in controlling weed populations:

- Field Trials : Trials conducted in various agricultural settings showed that application rates between 0.5 to 1 kg/ha resulted in over 80% weed control within two weeks post-application.

- Comparative Analysis : In comparison with other herbicides such as glyphosate and atrazine, this compound exhibited comparable or superior control over specific weed species while maintaining crop safety .

Environmental Impact Studies

Research has also focused on the environmental impact of this compound:

- Biodegradability : Studies indicate that this compound is biodegradable under aerobic conditions, suggesting a lower environmental persistence compared to other synthetic herbicides.

- Aquatic Toxicity : While it shows minimal toxicity to fish and aquatic organisms at recommended application rates, higher concentrations can inhibit algal growth, indicating a need for careful management to avoid ecological imbalances .

Comparative Biological Activity

Eigenschaften

IUPAC Name |

1-(2,3-dichlorophenyl)-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-10-7-4-8-11(12(10)15)17-13(18)16-9-5-2-1-3-6-9/h1-8H,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMCSZOBLACMJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353750 | |

| Record name | N-(2,3-dichlorophenyl)-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13142-52-4 | |

| Record name | N-(2,3-dichlorophenyl)-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,3-DICHLOROPHENYL)-3-PHENYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.